2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride
Description
Historical Context and Discovery
The compound emerged from efforts to synthesize analogs of 1,4-benzodioxane derivatives, which have been explored since the mid-20th century for their pharmacological potential. While the exact date of its first synthesis is unclear, patents such as CN105801556A (2014) describe methods for related benzodioxane-carboxylic acids, reflecting broader interest in this chemical family. The hydrochloride form likely originated from solubility optimization for experimental applications, as amine salts are commonly used to enhance stability in biological assays.
Chemical Classification and Nomenclature
Classified as a secondary amine hydrochloride , the compound belongs to the benzodioxane subclass of heterocyclic organic compounds. Its IUPAC name, This compound , systematically denotes:
- A six-membered benzodioxin ring (two oxygen atoms at positions 1 and 4).
- An ethylamine side chain (-CH$$2$$CH$$2$$NH$$_2$$) at position 6 of the benzodioxin core.
- A hydrochloride counterion.
Alternative names include 2-(2,3-dihydrobenzo[b]dioxin-6-yl)ethylamine hydrochloride and 1,4-benzodioxin-6-ethanamine, 2,3-dihydro-, hydrochloride .
Relationship to the 1,4-Benzodioxane Family
The 1,4-benzodioxane scaffold is a privileged structure in drug discovery, featured in compounds such as doxazosin (an antihypertensive agent) and WB-4101 (an α1-adrenergic antagonist). This compound shares the benzodioxane core but differs in substituents:
| Feature | 1,4-Benzodioxane Derivatives | This compound |
|---|---|---|
| Core Structure | 2,3-Dihydro-1,4-benzodioxin | Identical |
| Position 6 Substituent | Variable (e.g., methyl, carboxylic acid) | Ethylamine hydrochloride |
| Bioactivity | Anticancer, antihypertensive | Primarily research-oriented, precursor for complex analogs |
This structural kinship positions it as a versatile intermediate for synthesizing analogs with tailored properties.
Significance in Chemical Research
The compound’s significance lies in its dual functional groups:
- Benzodioxane Core : Imparts rigidity and oxygen-rich electron density, influencing binding to biological targets.
- Ethylamine Side Chain : Provides a site for further derivatization, such as acylation or alkylation, to enhance pharmacokinetic properties.
Recent studies highlight its role in synthesizing inhibitors for enzymes like pyruvate kinase and p38α MAPK, underscoring its utility in drug discovery.
Structural Identification and Registry Information
Key identifiers include:
X-ray crystallography data are limited, but NMR and mass spectrometry confirm its structure. For example, the base form (CID 55648) exhibits a molecular ion peak at m/z 179.22, while the hydrochloride form shows characteristic chloride-related fragmentation.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9;/h1-2,7H,3-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZQTDUDHOUPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22310-84-5 | |
| Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of (E)-6-(2-Nitrovinyl)-2,3-dihydro benzodioxine
The nitrovinyl intermediate serves as the precursor for the target amine. A widely adopted method involves the condensation of 2,3-dihydrobenzodioxin-6-carbaldehyde with nitromethane under acidic conditions.
Procedure from Diposit et al. (2023)
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Starting material : 2,3-Dihydrobenzodioxin-6-carbaldehyde (1 g, 6.1 mmol).
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Reagents : Ammonium acetate (123 mg, 1.57 mmol), nitromethane (10 mL).
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Conditions : Reflux under argon for 16 hours.
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Yield : 99% (1.25 g) of (E)-6-(2-nitrovinyl)-2,3-dihydrobenzodioxine as a bright yellow solid.
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Characterization : H-NMR confirmed regioselective nitrovinyl formation (δ 4.30 ppm, CH-O; δ 7.50 ppm, CH=CH-NO).
This method’s high yield is attributed to the stability of the nitrovinyl group under reflux conditions and the use of ammonium acetate as a catalyst.
Reduction of Nitrovinyl Intermediate to Primary Amine
The reduction of the nitro group to an amine is typically achieved using lithium aluminium hydride (LiAlH) , a strong reducing agent.
Protocol from ChemicalBook (2018)
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Starting material : (E)-6-(2-Nitrovinyl)-2,3-dihydrobenzodioxine (1 g, 4.82 mmol).
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Reagents : LiAlH (740 mg, 19.5 mmol), tetrahydrofuran (THF, 20 mL).
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Conditions : Stirring at room temperature for 20 hours.
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Workup : Quenching with water (1 mL), extraction with CHCl, and drying over NaSO.
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Yield : 61% (530 mg) of 2-(2,3-dihydrobenzodioxin-6-yl)ethylamine as a pale brown oil.
Modified Protocol from Diposit et al. (2023)
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Reagents : LiAlH (19.5 mmol), THF (20 mL).
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Conditions : Identical to ChemicalBook but with extended stirring (24 hours).
Comparative Analysis :
| Parameter | ChemicalBook | Diposit et al. |
|---|---|---|
| LiAlH Equiv. | 4.0 | 4.0 |
| Reaction Time | 20 hours | 24 hours |
| Purification | Liquid-liquid extraction | Column chromatography |
| Yield | 61% | 53% |
The lower yield in Diposit et al. may stem from losses during chromatographic purification, whereas ChemicalBook’s simpler workup retains higher mass recovery.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt via treatment with hydrochloric acid, enhancing stability and solubility.
General Procedure
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Reagents : Aqueous HCl (1–2 M).
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Conditions : Dropwise addition of HCl to the amine in diethyl ether or THF, followed by filtration and drying.
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Characterization : The hydrochloride salt is confirmed via CHN analysis and H-NMR shifts (e.g., NH proton at δ 8.10–8.30 ppm).
Critical Evaluation of Methodologies
Advantages of LiAlH4_44-Mediated Reduction
Limitations and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Drug Development
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest possible interactions with various biological targets:
- Receptor Binding : The compound's ability to bind to neurotransmitter receptors may indicate its utility in treating conditions related to neurotransmission disturbances.
Neuropharmacology
Research indicates that this compound may influence the central nervous system by acting on serotonin and dopamine pathways. Studies have shown:
- Antidepressant Effects : Preclinical studies suggest that derivatives of this compound exhibit antidepressant-like effects in animal models, potentially through modulation of serotonergic systems .
- Cognitive Enhancement : There is evidence that compounds similar to this compound can enhance cognitive functions in certain contexts, making it a candidate for further research in cognitive disorders .
Therapeutic Uses
The therapeutic potential of this compound extends to various medical conditions:
- Anxiety Disorders : Initial findings propose that the compound may help alleviate symptoms of anxiety through its action on specific neurotransmitter systems .
- Neurodegenerative Diseases : Ongoing research is exploring the role of this compound in neuroprotection and its potential application in diseases like Alzheimer's and Parkinson's due to its antioxidant properties .
Case Study 1: Antidepressant Activity
A study published in the European Journal of Medicinal Chemistry examined several derivatives of benzodioxin compounds, including this compound. The results indicated significant antidepressant-like effects in rodent models when administered at specific dosages .
Case Study 2: Cognitive Enhancement
Research conducted by Capilla et al. (2018) demonstrated that certain analogs of this compound improved memory retention and learning capabilities in animal subjects. The study emphasized the importance of structural modifications to enhance efficacy .
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as lipoxygenase, by binding to their active sites. This inhibition disrupts the normal enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzodioxin Derivatives
Table 1: Key Structural and Functional Comparisons
Structural Insights :
- Ether vs. Amine Linkage : The ethoxy derivative (CAS 2906-78-7) replaces the ethylamine with an ether, reducing basicity and altering receptor binding profiles.
- Amide Functionalization : The acetamide derivative (CAS 100254-21-5) replaces the primary amine with a secondary amide, improving stability but reducing cationic character at physiological pH .
Enantiomeric and Stereochemical Variants
- (1R)-2-Amino-1-(benzodioxin-6-yl)ethanol HCl (61416-34-0): Features a hydroxyl group and chiral center, enhancing hydrogen-bonding capacity. This stereochemistry may improve selectivity for G-protein-coupled receptors (e.g., adrenergic targets) .
- 1-(Benzodioxin-6-yl)ethanamine HCl (1092797-55-1) : Structural isomer with ethanamine at C6 but differing in purity (95%) and commercial availability .
Pharmacologically Active Analogues
Antihepatotoxic Flavones (e.g., 4f, 4g) :
- The benzodioxin ring enhances radical scavenging, suggesting the target compound could be modified for similar therapeutic effects .
Table 2: Toxicity Comparisons
| Compound (CAS) | GHS Classification | Key Hazards |
|---|---|---|
| 22310-84-5 | H318 (Eye damage) | Moderate risk; requires eye protection |
| 2165-35-7 (Positional isomer) | H302, H315, H319, H335 | Acute toxicity, skin/eye irritation |
| 1001180-07-9 (Chloro derivative) | H302, H312, H332 | Harmful if swallowed, inhaled, or absorbed |
Notes: The positional isomer (CAS 2165-35-7) exhibits higher acute toxicity, likely due to differences in amine group reactivity or metabolic pathways .
Biological Activity
Overview
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.
| Property | Details |
|---|---|
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.68 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine; hydrochloride |
| CAS Number | 22310-84-5 |
Antitumor Activity
Research has indicated that derivatives of benzodioxane, including this compound, exhibit significant antitumor properties. A study conducted on human prostate cancer cells (PC-3) demonstrated that compounds with similar structures showed potent inhibition of cell proliferation and induced apoptosis. The sulforhodamine B (SRB) assay revealed the effectiveness of these compounds at low micromolar concentrations, indicating their potential as therapeutic agents in cancer treatment .
The biological mechanisms underlying the activity of this compound involve interaction with specific adrenergic receptors. Studies have shown that this compound can act as an antagonist to alpha1-adrenoreceptors, which are implicated in various physiological responses including vasoconstriction and modulation of apoptosis in cancer cells . The reduction in expression of alpha1D and alpha1B receptors was associated with increased apoptosis in treated cells, highlighting a potential pathway for therapeutic intervention .
Enzyme Inhibition
Further investigations into the compound's biological activity have suggested its role as an enzyme inhibitor. The inhibition of specific enzymes could lead to a cascade of biochemical effects that may be beneficial in treating various diseases. However, detailed studies are required to elucidate the specific enzymes affected and the implications for drug development.
Case Studies
- Antitumor Efficacy in Prostate Cancer
- Receptor Interaction Studies
Research Applications
The compound's unique structure provides numerous avenues for research:
- Medicinal Chemistry: Development of new drugs targeting cancer and other diseases.
- Biochemical Research: Exploration of enzyme inhibition mechanisms.
- Pharmacology: Understanding receptor interactions and their physiological implications.
Q & A
Q. What are the recommended synthetic routes for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride, and how can purity be optimized?
The compound is typically synthesized via sulfonylation or alkylation reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine derivatives. To optimize purity, methodologies such as continuous flow reactors (for controlled reaction kinetics) and column chromatography (for separation of intermediates) are critical . Batch-to-batch purity discrepancies can be mitigated using HPLC or GC-MS for real-time monitoring, as noted in protocols for similar benzodioxin derivatives .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- ¹H-NMR spectroscopy to verify substituent positioning on the benzodioxin ring.
- Infrared (IR) spectroscopy to confirm functional groups (e.g., amine and hydrochloride moieties).
- Elemental analysis (CHN) to validate molecular composition.
- Mass spectrometry (MS) for molecular weight confirmation . Purity assessment requires HPLC with UV detection (λ = 254 nm) and melting point analysis .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
The compound is classified under GHS Category 2 for skin/eye irritation and acute toxicity. Mandatory precautions include:
- Use of nitrile gloves , lab coats , and goggles to prevent direct contact.
- Conducting reactions in fume hoods to avoid inhalation of aerosols.
- Immediate decontamination with 0.1 M HCl for spills.
- Storage in airtight containers under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How does structural modification of this compound influence its pharmacological activity, particularly in diabetes research?
Derivatives synthesized via N-sulfonylation or alkylation of the primary amine group exhibit varied α-glucosidase inhibitory activity. For example:
- Substituting the benzodioxin ring with electron-withdrawing groups (e.g., -Cl) increases potency (IC₅₀ = 81–86 µM vs. acarbose IC₅₀ = 37 µM).
- Phenylsulfonyl acetamide derivatives show moderate activity due to enhanced hydrogen bonding with enzyme active sites . Structure-activity relationship (SAR) studies should prioritize in vitro enzyme assays and molecular docking simulations to identify pharmacophores .
Q. What are the key challenges in analyzing contradictory bioactivity data across different derivatives?
Contradictions often arise from:
- Solubility variability in assay buffers (e.g., DMSO vs. aqueous media).
- Enzyme source differences (e.g., recombinant vs. tissue-extracted α-glucosidase).
To resolve discrepancies: - Standardize assay conditions using PBS (pH 7.4) and ≤1% DMSO.
- Validate results with dose-response curves (3+ replicates) and statistical tools (e.g., ANOVA) .
Q. How do physicochemical properties like solubility and stability under varying pH conditions impact experimental design?
The hydrochloride salt form enhances water solubility (~15 mg/mL at pH 3–5) but degrades at pH > 7 due to deprotonation. For in vivo studies:
- Use pH-adjusted saline (pH 4.5) for intravenous administration.
- Stability studies (via HPLC-UV ) show a shelf life of >6 months at -20°C under argon .
Q. What strategies are effective in elucidating structure-activity relationships for benzodioxin-containing compounds?
- Scaffold diversification : Introduce substituents (e.g., halogens, alkyl chains) at the ethanamine or benzodioxin positions.
- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to assess blood-brain barrier permeability.
- Crystallography : Co-crystallize derivatives with target enzymes (e.g., α-glucosidase) to map binding interactions .
Q. How can researchers mitigate discrepancies in purity assessments between different synthesis batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
